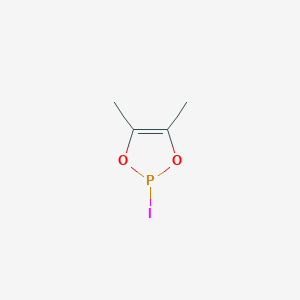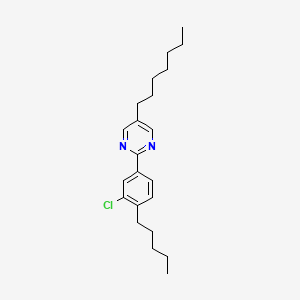
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a pyrimidine ring substituted with a 3-chloro-4-pentylphenyl group and a heptyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The 3-chloro-4-pentylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable halogenated pyrimidine derivative reacts with 3-chloro-4-pentylphenyl lithium or Grignard reagent.
Alkylation: The heptyl group can be introduced via an alkylation reaction using heptyl bromide or heptyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The chloro and heptyl groups can influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
2-(3-Chloro-4-pentylphenyl)-5-ethylpyrimidine: Similar structure but with an ethyl group instead of a heptyl group.
2-(3-Chloro-4-pentylphenyl)-5-methylpyrimidine: Similar structure but with a methyl group instead of a heptyl group.
2-(3-Chloro-4-pentylphenyl)-5-propylpyrimidine: Similar structure but with a propyl group instead of a heptyl group.
Uniqueness
2-(3-Chloro-4-pentylphenyl)-5-heptylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the chloro, pentyl, and heptyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
87946-86-9 |
|---|---|
分子式 |
C22H31ClN2 |
分子量 |
358.9 g/mol |
IUPAC名 |
2-(3-chloro-4-pentylphenyl)-5-heptylpyrimidine |
InChI |
InChI=1S/C22H31ClN2/c1-3-5-7-8-10-11-18-16-24-22(25-17-18)20-14-13-19(21(23)15-20)12-9-6-4-2/h13-17H,3-12H2,1-2H3 |
InChIキー |
RERIIKQXDCJXTQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC(=C(C=C2)CCCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


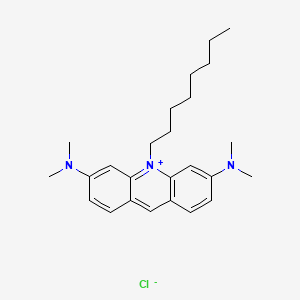
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)
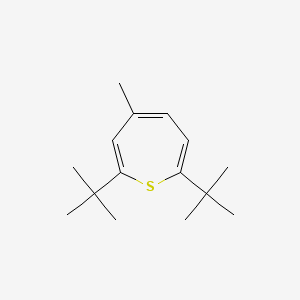
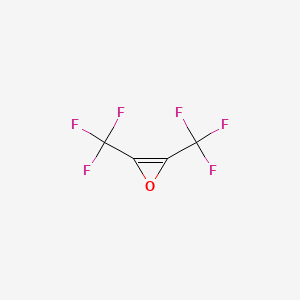
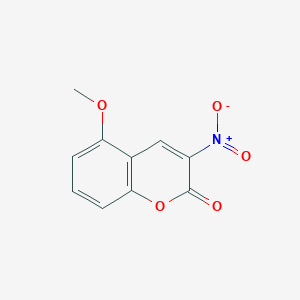
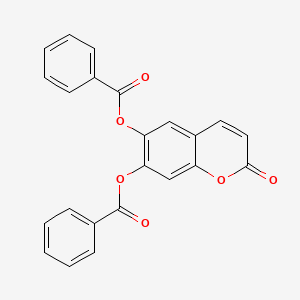
![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
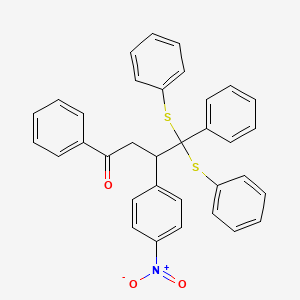
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)
methanol](/img/structure/B14403783.png)

